

# Technical Support Center: N1methylpseudouridine (m1Ψ) and mRNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | 6-Methylpseudouridine |           |
| Cat. No.:            | B12751219             | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of N1-methylpseudouridine (m $1\Psi$ ) on mRNA secondary structure prediction and its experimental implications.

### **Frequently Asked Questions (FAQs)**

Q1: What is N1-methylpseudouridine (m1 $\Psi$ ) and why is it used in mRNA therapeutics?

A1: N1-methylpseudouridine (m1 $\Psi$ ) is a modified nucleoside, specifically a methylated derivative of pseudouridine ( $\Psi$ ).[1] It is incorporated into synthetic mRNA, such as in the Pfizer-BioNTech and Moderna COVID-19 vaccines, for several key reasons.[1][2] The primary benefits of replacing every uridine (U) with m1 $\Psi$  are a significant reduction in the innate immune response to the mRNA molecule and a substantial increase in protein expression.[3][4] This modification helps stabilize the mRNA transcript and enhances its translation efficiency, making it a cornerstone of modern mRNA vaccine and therapeutic technology.[5][6]

Q2: How does m1Ψ incorporation affect the stability of mRNA secondary structures?

A2: The inclusion of m1Ψ generally increases the thermal stability of mRNA secondary structures.[5] Experimental studies have shown that RNA duplexes containing m1Ψ-A pairs have higher melting temperatures (Tm) compared to those with standard U-A pairs, indicating

### Troubleshooting & Optimization





greater stability.[7] This stabilizing effect is attributed to enhanced base stacking interactions.[6] [8] Molecular dynamics studies suggest that m1Ψ induces a higher stabilization effect in double-stranded RNA than both uridine and pseudouridine due to these stronger stacking and base-pairing interactions.[6]

Q3: Does the presence of m1Ψ alter the prediction of mRNA secondary structure?

A3: Yes, the presence of m1Ψ significantly impacts mRNA secondary structure and thus its prediction. Standard prediction algorithms are based on thermodynamic parameters for canonical bases (A, U, G, C).[9] Since m1Ψ alters the stability of base pairs, these standard parameters are not accurate for m1Ψ-containing sequences.[9][10] This necessitates the use of updated software and specific nearest-neighbor thermodynamic parameters that account for the modification to achieve accurate predictions.[9]

Q4: What are the main challenges in computationally predicting the secondary structure of m1Ψ-modified mRNA?

A4: The primary challenge is the lack of comprehensive, experimentally derived thermodynamic parameters for m1Ψ.[9] The accuracy of secondary structure prediction, which is crucial for designing RNA therapeutics, depends heavily on these nearest-neighbor (NN) energy parameters.[9][11] Developing these parameters is experimentally intensive. While computational methods to predict these parameters are being developed, they are still an active area of research.[9] Without accurate parameters, algorithms may fail to predict the correct minimum free energy (MFE) structure.[12][13]

Q5: How does N1-methylpseudouridine (m1 $\Psi$ ) compare to pseudouridine ( $\Psi$ ) in its effects on mRNA?

A5: Both m1 $\Psi$  and  $\Psi$  enhance the stability of RNA duplexes compared to uridine.[7] However, m1 $\Psi$  generally provides a greater increase in protein expression and a more significant reduction in immunogenicity than  $\Psi$ .[4] While  $\Psi$  has been shown to sometimes increase amino acid misincorporation during translation, m1 $\Psi$  demonstrates high translational fidelity, behaving more like uridine in this regard.[14][15] The N1-methyl group on m1 $\Psi$  can also suppress some of the effects on translation rate that are observed with uridine isomerization to  $\Psi$ .[3]

Q6: Does the incorporation of  $m1\Psi$  into mRNA affect the fidelity of protein translation?



A6: No, studies indicate that m1Ψ does not significantly impact translational fidelity.[15][16] Research on m1Ψ-containing mRNAs, including those used in COVID-19 vaccines, shows that they produce faithful protein products without a detectable increase in miscoded peptides compared to unmodified mRNA.[1][14][16] While very low levels of ribosomal frameshifting can occur on some "slippery sequences," this is not known to limit vaccine effectiveness and can be corrected by using synonymous codons.[1][17]

## **Troubleshooting Guide**

Issue 1: My secondary structure prediction for an m1Ψ-modified mRNA does not match my experimental data (e.g., from SHAPE-MaP).

- Cause A: Inadequate Prediction Parameters. Standard RNA folding algorithms (e.g., RNAfold, RNAstructure) use nearest-neighbor parameters derived for canonical RNA bases.
   These do not account for the increased stability conferred by m1Ψ.
- Solution: Utilize software versions that have been specifically updated to handle modified nucleotides, if available.[10] Currently, specific and complete thermodynamic datasets for m1Ψ are still under development.[9] Therefore, computational predictions should be treated as hypotheses. Always prioritize experimental probing data like SHAPE, DMS, or other enzymatic methods to guide and validate your structural models.[18][19]
- Cause B: Kinetic Folding vs. Thermodynamic Prediction. Prediction algorithms typically
  calculate the most thermodynamically stable (lowest free energy) structure. However, in vivo,
  mRNA folding is a dynamic process, and the molecule may adopt alternative, kinetically
  trapped conformations.
- Solution: Use experimental techniques that can capture the structural ensemble in solution, such as SHAPE-MaP, to understand the different conformations your mRNA may adopt.[2]
   [20] Compare these experimental results with suboptimal structures predicted by the folding algorithm, not just the single minimum free energy structure.

Issue 2: My m1Ψ-modified mRNA is predicted to be structurally stable, but I observe low protein expression.

• Cause A: Overly Stable Structures in the 5' UTR or near the start codon. Highly stable secondary structures, especially in the 5' untranslated region (UTR) or encompassing the

### Troubleshooting & Optimization





translation initiation site, can physically impede ribosome scanning and binding, thereby reducing translation initiation.[12] The stabilizing effect of m1Ψ can exacerbate this issue.[2]

- Solution: Re-design the 5' UTR or the initial coding sequence using synonymous codons to minimize the stability of local secondary structures (increase the minimum free energy).[12] There are specialized machine learning tools being developed to design optimal 5' UTRs specifically for m1\P-modified mRNA.[21]
- Cause B: Ribosome Pausing. Although m1Ψ generally enhances overall translation, specific structural elements or sequences, stabilized by the modification, might cause ribosome pausing or slowing during the elongation phase.[7] This can affect the overall rate of protein synthesis.
- Solution: Analyze ribosome profiling (Ribo-Seq) data if available to identify potential pause sites. Correlate these sites with regions of high structural stability in your experimentally validated m1Ψ-mRNA structure. Redesign these regions using synonymous codons to reduce local structural stability.[22]

Issue 3: Standard reverse transcriptases stall or introduce errors when used on my m1Ψ-modified mRNA template during experimental analysis (e.g., SHAPE-MaP, cDNA synthesis).

- Cause: The N1-methyl group of m1Ψ can interfere with the active site of some reverse transcriptase (RT) enzymes, leading to stalling or misincorporation of nucleotides during cDNA synthesis. While this effect is generally marginal, it can introduce noise into sequencing-based analyses.[15][16]
- Solution: Screen different reverse transcriptase enzymes. Some modern RTs are engineered
  for higher processivity and accuracy on modified templates. Consult literature and
  manufacturer's notes for enzymes validated for use with m1Ψ-modified RNA. Ensure optimal
  reaction conditions (e.g., temperature, buffer composition) as recommended for your chosen
  enzyme to maximize fidelity.

### **Quantitative Data Summary**

The incorporation of N1-methylpseudouridine (m1 $\Psi$ ) has a quantifiable impact on both the biophysical properties and the functional output of mRNA. The following table summarizes key findings from comparative studies.



| Parameter                          | Unmodified<br>mRNA (U) | Pseudouridine<br>mRNA (Ψ)     | N1-<br>methylpseudo<br>uridine mRNA<br>(m1Ψ) | Reference(s) |
|------------------------------------|------------------------|-------------------------------|----------------------------------------------|--------------|
| Duplex Thermal<br>Stability (Tm)   | Baseline               | Higher than U                 | Higher than U<br>and Ψ                       | [7]          |
| Protein Expression (in vitro/vivo) | Baseline               | Increased vs. U               | Increased vs. U<br>and Ψ                     | [4][14]      |
| Relative<br>Immunogenicity         | High                   | Reduced vs. U                 | Significantly<br>Reduced vs. U<br>and Ψ      | [4]          |
| Translational<br>Fidelity          | High                   | Can increase misincorporation | High (similar to<br>U)                       | [14][15]     |

## **Experimental Protocols**

Protocol: Secondary Structure Analysis of m1Ψ-Modified mRNA using SHAPE-MaP

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique to probe RNA structure at single-nucleotide resolution. The reactivity of each nucleotide to a SHAPE reagent corresponds to its local structural flexibility.[2] [20]

Objective: To determine the secondary structure of an in vitro transcribed m1Ψ-modified mRNA.

#### Methodology:

- mRNA Preparation:
  - Synthesize the m1Ψ-modified mRNA via in vitro transcription (IVT) using a DNA template,
     T7 RNA polymerase, and a nucleotide mix where UTP is completely replaced by m1Ψ-TP.



- Purify the resulting mRNA using standard methods (e.g., LiCl precipitation, column purification) to remove enzymes, DNA template, and unincorporated nucleotides.
- Verify the integrity and purity of the mRNA via gel electrophoresis.

#### RNA Folding:

- Denature the purified mRNA by heating to 95°C for 2 minutes.
- Place the sample on ice immediately for 2 minutes to trap it in an unfolded state.
- Add a folding buffer (e.g., containing Na-HEPES pH 8.0, NaCl, and MgCl<sub>2</sub>) and allow the RNA to fold at 37°C for 15-20 minutes to allow it to adopt its equilibrium conformation.

#### SHAPE Reagent Modification:

- Prepare two identical aliquots of the folded RNA: a (+) probe sample and a (-) probe (control) sample.
- To the (+) sample, add the SHAPE reagent (e.g., 1M7 or NAI). To the (-) sample, add the solvent for the reagent (e.g., DMSO) as a negative control.
- Incubate at 37°C for a short period (typically 1-5 minutes) to allow for acylation of flexible nucleotides.
- Quench the reaction and purify the RNA to remove the SHAPE reagent.
- Reverse Transcription and Mutational Profiling:
  - Anneal a fluorescently labeled or sequence-specific primer to the modified RNA.
  - Perform reverse transcription using a reverse transcriptase engineered to read through modified sites but introduce mutations (mismatches) at the sites of 2'-O-adducts.
  - This step generates a library of cDNAs where the mutation rate at each position is proportional to the SHAPE reactivity of that nucleotide.
- Sequencing and Data Analysis:







- Sequence the resulting cDNA libraries using next-generation sequencing.
- Align the sequencing reads to the reference mRNA sequence.
- Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both the (+) and (-) probe samples.
- Subtract the background mutation rate from the (-) control to determine the SHAPE reactivity profile for the mRNA.

#### Structure Prediction:

 Use the calculated SHAPE reactivities as pseudo-energy constraints to guide a secondary structure prediction algorithm (e.g., RNAstructure's Fold command).[19] The reactivity data will penalize structures where highly reactive (flexible) nucleotides are base-paired and favor structures where they are single-stranded, significantly improving prediction accuracy.

### **Visualizations**





Click to download full resolution via product page



Caption: Workflow for experimental validation of m1 $\Psi$ -mRNA secondary structure using SHAPE-MaP.



Click to download full resolution via product page

Caption: Impact of m1Ψ incorporation on mRNA properties and therapeutic efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N1-Methylpseudouridine Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. preprints.org [preprints.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing)
   DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 7. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 8. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mRNA secondary structure prediction using utility-scale quantum computers [arxiv.org]
- 12. mRNA secondary structure optimization using a correlated stem—loop prediction PMC [pmc.ncbi.nlm.nih.gov]
- 13. Welcome to the Predict a Secondary Structure Web Server [rna.urmc.rochester.edu]
- 14. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation PMC [pmc.ncbi.nlm.nih.gov]



- 18. Frontiers | Limits of experimental evidence in RNA secondary structure prediction [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. molecular biology How to predict a mRNA secondary structure with a large sequence? -Biology Stack Exchange [biology.stackexchange.com]
- To cite this document: BenchChem. [Technical Support Center: N1-methylpseudouridine (m1Ψ) and mRNA Secondary Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751219#impact-of-n1-methylpseudouridine-on-mrna-secondary-structure-prediction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com